molecular formula C22H24N2O4 B5272778 N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide

N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide

Cat. No.: B5272778
M. Wt: 380.4 g/mol
InChI Key: FKNCDSCUTUXZRV-HKWRFOASSA-N
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Description

N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-(2-Methoxyphenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
  • (Z)-N-(4-Methoxyphenyl)-1-phenylmethanimine
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

N-[(1Z)-1-(4-Methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and morpholine ring contribute to its reactivity and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-3-7-18(8-4-16)21(25)23-20(22(26)24-11-13-28-14-12-24)15-17-5-9-19(27-2)10-6-17/h3-10,15H,11-14H2,1-2H3,(H,23,25)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNCDSCUTUXZRV-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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